4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2034481-73-5
Cat. No.: VC4214539
Molecular Formula: C14H22N4OS2
Molecular Weight: 326.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034481-73-5 |
|---|---|
| Molecular Formula | C14H22N4OS2 |
| Molecular Weight | 326.48 |
| IUPAC Name | 4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19) |
| Standard InChI Key | GWEATCAVKGCWII-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Introduction
Overview of 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential pharmacological applications, particularly in the field of medicinal chemistry. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis Pathway
The synthesis of 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the piperidine and tetrahydrothiophen groups.
Characterization Techniques
Characterization of the synthesized compound is generally performed using:
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Nuclear Magnetic Resonance (NMR): Used to confirm the structure by identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
Research Findings
Research indicates that compounds containing thiadiazole moieties exhibit various biological activities. For instance, studies have shown that derivatives of thiadiazoles can act as effective inhibitors for certain enzymes related to inflammation and cancer pathways.
Pharmacological Potential
The pharmacological potential of 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been explored in various studies:
Anti-inflammatory Activity
In silico docking studies suggest that this compound may inhibit enzymes such as lipoxygenase (LOX), which are involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent.
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